Tonantzitlolone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

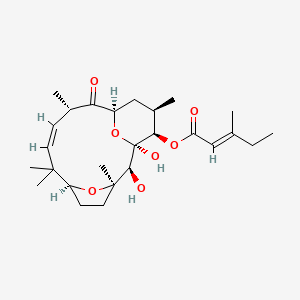

Tonantzitlolone is a natural product derived from plants, specifically from the genus Stillingia. It is a flexibilan-type diterpene, which is rare in nature. This compound has attracted significant attention due to its potent biological activities, including cytotoxicity against certain cancer cell lines and activation of specific ion channels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tonantzitlolone can be synthesized through a series of chemical reactions. One of the synthetic routes involves a highly stereoselective substrate-controlled aldol reaction followed by ring-closing metathesis . The reaction conditions typically require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.

Industrial Production Methods

the compound can be extracted from natural sources such as Stillingia sanguinolenta, which involves solvent extraction and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions

Tonantzitlolone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.

Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity and interactions with other molecules.

Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Wissenschaftliche Forschungsanwendungen

Tonantzitlolone has several scientific research applications, including:

Chemistry: It serves as a model compound for studying diterpene synthesis and reactivity.

Biology: It is used to investigate its effects on cellular processes, particularly in cancer cells.

Medicine: This compound has shown potential as an anticancer agent due to its cytotoxicity against renal, ovarian, and breast cancer cells

Industry: Its unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.

Wirkmechanismus

Tonantzitlolone exerts its effects through several mechanisms:

Ion Channel Activation: It is a potent activator of transient receptor potential canonical channels, specifically types 1, 4, and 5.

Protein Kinase Activation: this compound activates protein kinase C alpha and protein kinase C theta, which are involved in regulating cell metabolism and survival.

Angiogenesis Inhibition: It reduces the formation of new blood vessels around tumors, thereby inhibiting tumor growth and metastasis.

Vergleich Mit ähnlichen Verbindungen

Tonantzitlolone is similar to other diterpenes such as englerin A and bryostatin, which also exhibit cytotoxicity and protein kinase activation. this compound is unique in its specific activation of transient receptor potential canonical channels and its dual activation of protein kinase C alpha and protein kinase C theta .

List of Similar Compounds

Englerin A: Known for its selective activation of protein kinase C theta and cytotoxicity against renal cancer cells.

Bryostatin: Another diterpene with protein kinase activation and potential anticancer properties.

This compound’s unique combination of biological activities and its rarity in nature make it a compound of significant interest for further research and potential therapeutic applications.

Biologische Aktivität

Tonantzitlolone (TZL), a natural diterpene isolated from the Mexican plant Stillingia sanguinolenta, has gained attention for its significant biological activity, particularly in the context of cancer treatment. This article reviews the compound's mechanisms of action, cytotoxic effects, and potential therapeutic applications based on diverse research findings.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- PKC Activation : TZL acts as a dual activator of protein kinase C (PKC) isoforms, specifically PKCα and PKCθ. However, its cytotoxic effects in clear cell renal cell carcinoma (CCRCC) are primarily mediated through PKCθ activation. This activation leads to an insulin-resistant phenotype by inhibiting insulin receptor substrate 1 (IRS1) and disrupting the PI3K/Akt signaling pathway, ultimately starving cancer cells of glucose while increasing their glycolytic dependency .

- Kinesin-5 Inhibition : In addition to PKC modulation, TZL has been shown to inhibit kinesin-5 mitotic motor molecules, which are essential for proper cell division. This inhibition results in the formation of monoastral spindles, indicating a disruption in mitotic processes .

- TRPC Channel Activation : TZL is identified as a potent agonist for transient receptor potential canonical channels (TRPC1/4/5). It induces an elevation in intracellular calcium levels in renal cancer cells, which is crucial for various cellular functions and can lead to apoptosis in certain contexts .

Cytotoxicity and Selectivity

This compound's cytotoxicity has been evaluated across various cancer cell lines, with notable findings:

- Renal Cancer Cells : TZL demonstrates preferential cytotoxicity towards renal cancer cells when screened against the NCI-60 panel. This selectivity is attributed to its PKCθ-dependent mechanism, which is distinct from other pan-PKC activators like bryostatin 1 .

- Comparative Studies : In comparative studies with its synthetic enantiomer, this compound A was found to have moderate anti-proliferative effects that could potentially be enhanced through chemical modification .

Research Findings

A summary of key research findings regarding this compound is presented in the following table:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In vitro studies on CCRCC cell lines showed that treatment with TZL resulted in significant reductions in cell viability compared to untreated controls, correlating with increased PKCθ activity and decreased glucose uptake .

- Case Study 2 : Research involving the synthetic enantiomer of this compound indicated that structural modifications could enhance its anti-proliferative effects, providing a pathway for developing more effective cancer therapies .

Eigenschaften

Molekularformel |

C26H40O7 |

|---|---|

Molekulargewicht |

464.6 g/mol |

IUPAC-Name |

[(1R,2S,3R,6S,8Z,10S,12R,14R,15R)-1,2-dihydroxy-3,7,7,10,14-pentamethyl-11-oxo-16,17-dioxatricyclo[10.3.1.13,6]heptadec-8-en-15-yl] (E)-3-methylpent-2-enoate |

InChI |

InChI=1S/C26H40O7/c1-8-15(2)13-20(27)31-22-17(4)14-18-21(28)16(3)9-11-24(5,6)19-10-12-25(7,33-19)23(29)26(22,30)32-18/h9,11,13,16-19,22-23,29-30H,8,10,12,14H2,1-7H3/b11-9-,15-13+/t16-,17+,18+,19-,22+,23-,25+,26-/m0/s1 |

InChI-Schlüssel |

YMEAIOHYSIGDJY-VDLZEVDKSA-N |

SMILES |

CCC(=CC(=O)OC1C(CC2C(=O)C(C=CC(C3CCC(O3)(C(C1(O2)O)O)C)(C)C)C)C)C |

Isomerische SMILES |

CC/C(=C/C(=O)O[C@@H]1[C@@H](C[C@@H]2C(=O)[C@H](/C=C\C([C@@H]3CC[C@@](O3)([C@@H]([C@]1(O2)O)O)C)(C)C)C)C)/C |

Kanonische SMILES |

CCC(=CC(=O)OC1C(CC2C(=O)C(C=CC(C3CCC(O3)(C(C1(O2)O)O)C)(C)C)C)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

TZL; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.